molecular formula C11H19N5O B582048 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol CAS No. 914347-48-1

2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

Cat. No. B582048
CAS RN: 914347-48-1
M. Wt: 237.307
InChI Key: WTWUJVVJDKVQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol” is a chemical compound with the CAS Number: 914347-48-1 . It has a molecular weight of 237.3 and its IUPAC name is 2-[4-(6-amino-2-methyl-4-pyrimidinyl)-1-piperazinyl]ethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19N5O/c1-9-13-10(12)8-11(14-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3,(H2,12,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Pharmacological Applications

This compound is a part of the diazine alkaloid scaffold, which is a central building block for a wide range of pharmacological applications . Diazines are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Anti-Tubercular Agents

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Leukemia Treatment

Dasatinib, a drug used to treat Chronic Myeloid Leukemia (CML), has a chemical structure similar to the compound . This suggests that “2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol” could potentially have applications in leukemia treatment.

Antiviral Study

The compound has been used in the synthesis of novel 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,4-d]pyrimidin-2-yl)ethyl)benzamides, which have shown significant enhancement in antiviral activity .

Src/Abl Kinase Inhibition

Substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, which are structurally similar to the compound , have been identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines .

Drug Synthesis

The compound can be used in the synthesis of various drugs due to its high degree of structural diversity . This “privileged scaffold” and its derivatives gain wide interest due to plentiful biological activities reported over the years .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The compound could potentially be useful in the design, synthesis, and evaluation of dasatinib-amino acid and dasatinib-fatty acid conjugates as protein tyrosine kinase inhibitors . This suggests that it could have applications in the development of new therapeutics, particularly in the field of oncology.

properties

IUPAC Name

2-[4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-9-13-10(12)8-11(14-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWUJVVJDKVQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

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